molecular formula C16H18ClN3S B12522598 Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl- CAS No. 677343-07-6

Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-

Cat. No.: B12522598
CAS No.: 677343-07-6
M. Wt: 319.9 g/mol
InChI Key: BLIVNBAXZXXNGZ-UHFFFAOYSA-N
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Description

Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- is a compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form hydrogen bonds. This particular compound features a guanidine core with a 4-chlorophenylthio group and an ethyl group attached to it. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidines typically involves the reaction of amines with activated guanidine precursors. For this compound, one-pot synthesis methods can be employed, where N-chlorophthalimide, isocyanides, and amines are used as starting materials . The reaction conditions are generally mild, and the process can yield diverse guanidines with high efficiency.

Industrial Production Methods

Industrial production of guanidines often involves the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the desired guanidine compounds . The process is scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . These interactions are mediated through hydrogen bonding and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other guanidines that may lack such functional groups or have different substituents .

Properties

CAS No.

677343-07-6

Molecular Formula

C16H18ClN3S

Molecular Weight

319.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)sulfanylphenyl]methyl]-1-ethylguanidine

InChI

InChI=1S/C16H18ClN3S/c1-2-19-16(18)20-11-12-3-7-14(8-4-12)21-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3,(H3,18,19,20)

InChI Key

BLIVNBAXZXXNGZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=NCC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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